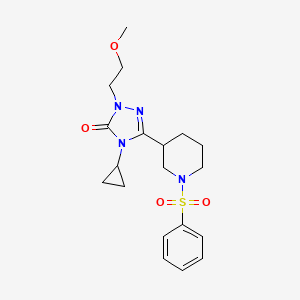

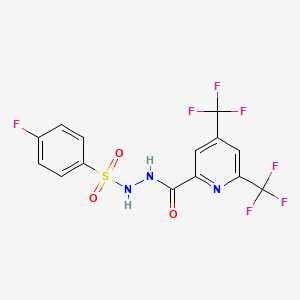

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

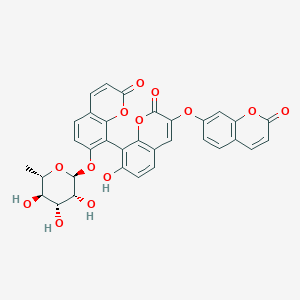

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea, commonly known as DPI, is a potent inhibitor of NADPH oxidase. It has been widely used in scientific research to study the role of NADPH oxidase in various physiological and pathological processes.

科学的研究の応用

Catalytic Systems for Amine Carbonylation

In the realm of organic chemistry, the catalytic system comprising Pd(OAc)2 and Cu(OAc)2 under CO gas has been demonstrated to facilitate the carbonylation of amines, leading to the synthesis of N,N'-dialkylureas from primary amines and N,N,N'-trialkylureas from secondary amines. This system, operating in boiling toluene, showcases the versatility of carbonylation reactions, especially in the context of generating complex urea derivatives and benzolactams from phenethylamine derivatives. Such processes underline the utility of specific catalytic environments in enhancing reaction selectivity and rate, offering pathways to synthesize compounds with potential applications in various fields including pharmaceuticals (Orito et al., 2006).

Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives, exemplified by the creation of 2-(isoquinolin-5-ylimino)-3-phenylthiazolidin-4-one, highlights the importance of reaction conditions in organic synthesis. Utilizing various bases and solvents, this synthesis process demonstrates the critical role of the reaction medium in achieving desired outcomes. Such studies contribute to the broader understanding of how different reaction environments influence the efficiency and yield of pharmaceutical and organic chemical syntheses (Berber, 2022).

Antimicrobial and Antioxidant Activities

The exploration of azetidinone and thiazolidinone moieties linked to the indole nucleus has revealed compounds with significant antimicrobial, antimycobacterial, antioxidant, and cytotoxic activities. This line of research highlights the potential of these compounds in developing new therapeutic agents with broad-spectrum activity. The synthesis and characterization of these compounds open avenues for novel drug development, especially in the fight against resistant microbial strains (Saundane & Walmik, 2013).

Novel CK2 Inhibitors

Research into 2-phenylisothiazolidin-3-one-1,1-dioxides has unveiled a new class of inhibitors for human protein kinase CK2, a key enzyme implicated in cell growth and proliferation. The synthesis and evaluation of these derivatives underscore the potential for developing targeted therapies against diseases characterized by abnormal cell growth, such as cancer. The optimization of these compounds based on biological screening and molecular modeling represents a significant step forward in medicinal chemistry (Chekanov et al., 2014).

Thermal Behavior of Oxazolidinone Derivatives

The study of the thermal behavior of oxazolidinone derivatives provides insight into their stability and decomposition pathways. Such research is vital for understanding the properties of these compounds, which can influence their storage, handling, and application in various industrial and pharmaceutical contexts. The detailed analysis of their thermal properties contributes to the broader knowledge of material science and compound formulation (Shimasaki et al., 1990).

特性

IUPAC Name |

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-18(19-11-10-15-6-2-1-3-7-15)20-16-8-4-9-17(14-16)21-12-5-13-25(21,23)24/h1-4,6-9,14H,5,10-13H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLAZSMWZGMTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-p-tolyl-methanone](/img/structure/B2648998.png)

![Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2648999.png)

![ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2649007.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649014.png)

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2649016.png)

![4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2649017.png)